

A Technical Guide to Lyso-PAF C-16-d4 for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lyso-PAF C-16-d4

Cat. No.: B15553994

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Lyso-Platelet-Activating Factor C-16-d4 (**Lyso-PAF C-16-d4**), a critical tool for researchers in various fields. This document outlines its commercial availability, key technical specifications, and its primary application as an internal standard in mass spectrometry-based quantification of Platelet-Activating Factor (PAF). Furthermore, it delves into the relevant biological pathways and provides a detailed experimental protocol for its use.

Commercial Availability and Physicochemical Properties

Lyso-PAF C-16-d4 is a deuterated analog of Lyso-PAF C-16, a biologically important lysophospholipid. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry applications. Several reputable suppliers offer this compound for research purposes.

Table 1: Commercial Suppliers of **Lyso-PAF C-16-d4**

Supplier	Product Name	Catalog Number (Example)	Purity	Formulation
Cayman Chemical	Lyso-PAF C-16-d4	360906	≥98%	A solution in ethanol
MedChemExpress	Lyso-PAF C-16-d4	HY-12973S	>98%	A solution in ethanol
Avanti Polar Lipids (via Sigma-Aldrich)	C16 Lyso PAF-d4	-	>99%	Powder

Table 2: Physicochemical Properties of **Lyso-PAF C-16-d4**

Property	Value
Chemical Name	1-O-hexadecyl-d4-2-hydroxy-sn-glycero-3-phosphocholine
Synonyms	Lyso-Platelet-Activating Factor C-16-d4, 1-O-Hexadecyl(7,7,8,8-d4)-sn-glyceryl-3-phosphorylcholine
CAS Number	201216-37-7
Molecular Formula	C ₂₄ H ₄₈ D ₄ NO ₆ P
Molecular Weight	485.7 g/mol
Purity	Typically ≥98% deuterated forms (d ₁ -d ₄)
Formulation	Commonly supplied as a solution in ethanol or as a powder
Storage	Store at -20°C

Application in Quantitative Analysis: An Internal Standard for PAF C-16

The primary and most critical application of **Lyso-PAF C-16-d4** is its use as an internal standard for the accurate quantification of endogenous PAF C-16 in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The stable isotope-labeled internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the endogenous analyte and experiences similar ionization and fragmentation, allowing for the correction of sample loss during extraction and variations in instrument response. This ensures high accuracy and precision in the final quantification.

Experimental Protocol: Quantification of PAF C-16 using **Lyso-PAF C-16-d4** by LC-MS/MS

This section provides a detailed methodology for the quantification of PAF C-16 in biological samples, such as plasma or cell lysates, using **Lyso-PAF C-16-d4** as an internal standard.

Materials and Reagents

- **Lyso-PAF C-16-d4** (Internal Standard)
- PAF C-16 (for standard curve)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Chloroform
- Biological sample (e.g., plasma, cell lysate)

Sample Preparation

- **Thawing and Spiking:** Thaw the biological sample on ice. To 100 μ L of the sample, add a known amount of **Lyso-PAF C-16-d4** (e.g., 10 ng) in ethanol. The final concentration of the internal standard should be within the linear range of the assay.

- Protein Precipitation and Lipid Extraction (Bligh-Dyer Method):
 - Add 375 μL of a chloroform:methanol (1:2, v/v) mixture to the spiked sample.
 - Vortex thoroughly for 1 minute.
 - Add 125 μL of chloroform and vortex for 1 minute.
 - Add 125 μL of water and vortex for 1 minute.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
- Collection of the Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new tube.
- Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable volume (e.g., 100 μL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

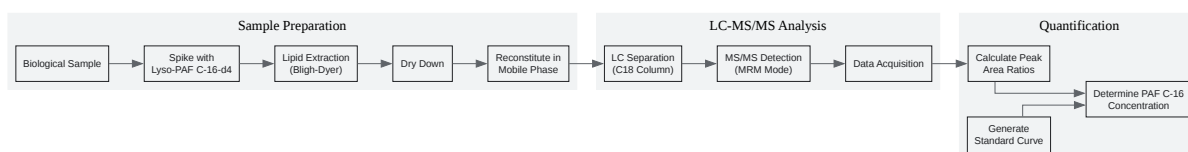
LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A reverse-phase C18 column is typically used for separation.
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the lipids.
 - Flow Rate: 0.3 - 0.5 mL/min
 - Injection Volume: 5 - 10 μL
- Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.
 - Ionization Mode: ESI+

- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - PAF C-16: Precursor ion (m/z) 524.4 → Product ion (m/z) 184.1 (corresponding to the phosphocholine headgroup)
 - **Lyso-PAF C-16-d4** (Internal Standard): Precursor ion (m/z) 486.4 → Product ion (m/z) 184.1

Data Analysis

- Standard Curve: Prepare a standard curve by analyzing known concentrations of PAF C-16 spiked with the same amount of **Lyso-PAF C-16-d4** as the samples.
- Quantification: Calculate the ratio of the peak area of the endogenous PAF C-16 to the peak area of the internal standard (**Lyso-PAF C-16-d4**) for each sample. Determine the concentration of PAF C-16 in the samples by interpolating these ratios onto the standard curve.



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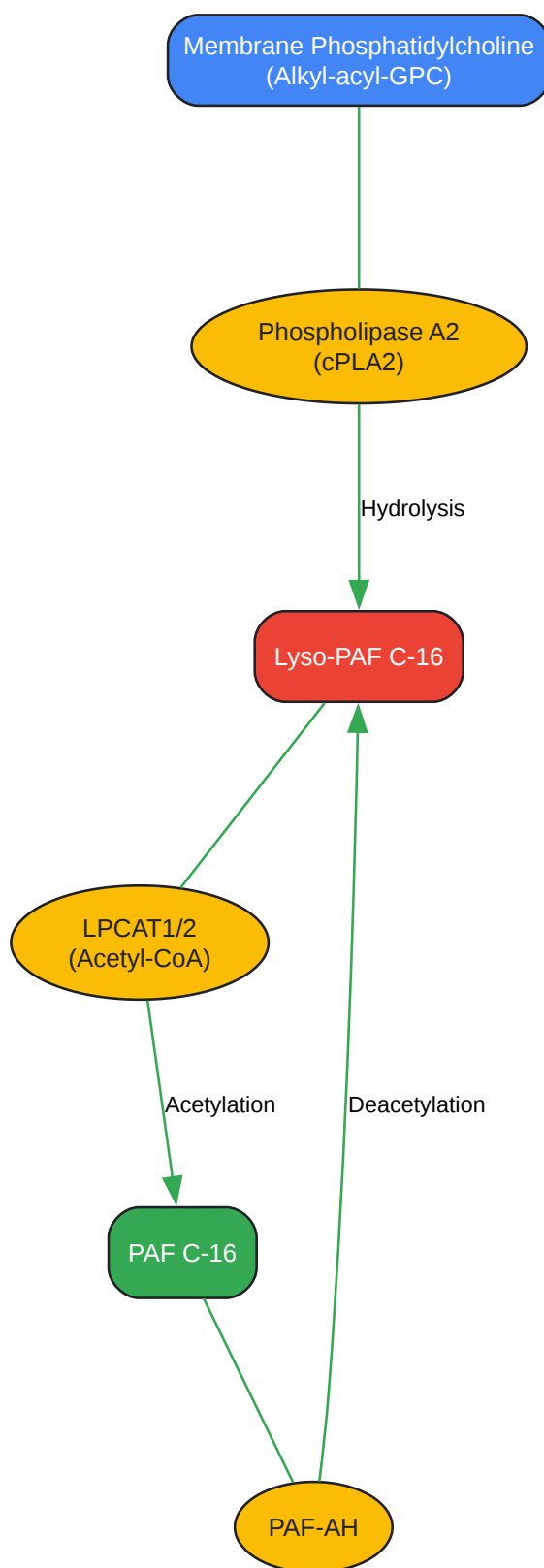
Caption: Experimental workflow for PAF C-16 quantification.

Biological Context: Signaling Pathways Involving Lyso-PAF

Lyso-PAF is not merely an inactive precursor or metabolite of PAF; it also participates in cellular signaling. Understanding these pathways is crucial for interpreting the biological significance of measured PAF and Lyso-PAF levels.

The PAF Remodeling Pathway

Lyso-PAF is a key intermediate in the "remodeling pathway" of PAF biosynthesis. This pathway is activated in response to inflammatory stimuli.



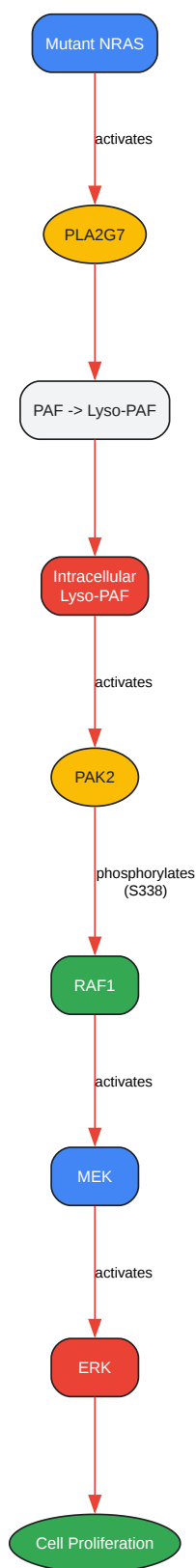
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Caption: The PAF remodeling pathway.

In this pathway, cytosolic phospholipase A2 (cPLA2) hydrolyzes the sn-2 acyl group from membrane-bound alkyl-acyl-glycerophosphocholine (alkyl-acyl-GPC) to produce Lyso-PAF. Subsequently, lysophosphatidylcholine acyltransferase (LPCAT) acetylates the sn-2 position of Lyso-PAF using acetyl-CoA as the acetyl donor, forming the potent inflammatory mediator PAF. PAF can then be inactivated back to Lyso-PAF by PAF acetylhydrolase (PAF-AH).

Lyso-PAF in the RAS-RAF1 Signaling Pathway

Recent research has implicated Lyso-PAF as an intracellular signaling molecule, particularly in the context of the RAS-RAF1 pathway, which is a critical regulator of cell proliferation and survival.



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Caption: Lyso-PAF's role in RAS-RAF1 signaling.

In certain cellular contexts, such as melanoma cells with mutant NRAS, the enzyme phospholipase A2 group VII (PLA2G7) generates intracellular Lyso-PAF. This Lyso-PAF can then bind to and activate p21-activated kinase 2 (PAK2). Activated PAK2, in turn, phosphorylates and activates RAF1, a key upstream kinase in the MAPK/ERK signaling cascade, ultimately promoting cell proliferation. This highlights a novel signaling role for Lyso-PAF beyond its function as a mere PAF precursor.

Conclusion

Lyso-PAF C-16-d4 is an indispensable tool for researchers studying the roles of platelet-activating factor and related lipids in health and disease. Its use as an internal standard in LC-MS/MS provides the accuracy and precision necessary for reliable quantification of PAF C-16 in complex biological matrices. A thorough understanding of the experimental protocols and the underlying biological pathways involving Lyso-PAF is essential for the design of robust experiments and the accurate interpretation of results. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize **Lyso-PAF C-16-d4** in their work.

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References

- 1. An improved assay for platelet-activating factor using HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Lyso-PAF C-16-d4 for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553994#commercial-suppliers-of-lyso-paf-c-16-d4-for-research]

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